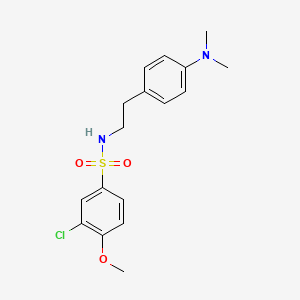

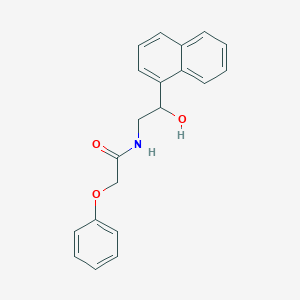

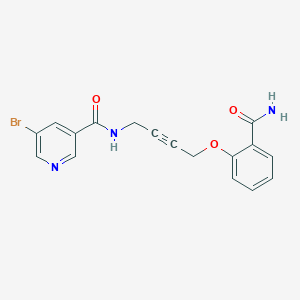

![molecular formula C19H19N7O2S B2389857 (2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105219-45-1](/img/structure/B2389857.png)

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiazole ring substituted at positions 2, 4 and 5 . The structure also includes a piperazine ring and a triazole ring . The molecular formula is C21H23N7O2S .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

Research on similar compounds has led to the development of novel synthetic routes and derivatives, highlighting the chemical versatility and potential for generating a range of bioactive molecules. Abdelhamid et al. (2012) demonstrated a new approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, which could be structurally related to the compound . These synthetic routes offer pathways to explore the chemical space around the core structure of the compound for potential therapeutic or material applications (Abdelhamid, Shokry, & Tawfiek, 2012).

Potential Anticancer and Antiviral Applications

Compounds with structural similarities have shown promising in vitro anticoronavirus and antitumoral activity, as explored by Jilloju et al. (2021). They synthesized derivatives with subtle structural variations that allowed tuning biological properties towards antiviral or antitumoral activities, indicating potential research applications for the compound in antiviral and cancer research (Jilloju et al., 2021).

Antimicrobial and Antibacterial Potential

Research has also explored the antimicrobial potential of compounds within this chemical family. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which demonstrated activity against tested microorganisms. This suggests that compounds with the furan moiety, similar to the compound , could possess valuable antimicrobial properties and warrant further investigation for potential applications in combating bacterial infections (Başoğlu et al., 2013).

Enzyme Inhibition and Therapeutic Targets

The heterocyclic cores similar to those found in the compound have been evaluated for their affinity towards various biological targets. Swanson et al. (2009) explored small molecules with a heterocyclic core for in vitro affinity at the human histamine H(3) receptor, indicating the potential of such compounds for therapeutic applications and as tools for studying biological pathways (Swanson et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .

Pharmacokinetics

Based on its structure, it is likely to be metabolized by the liver and excreted in the urine . The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This could potentially be used to halt the growth of cancer cells, making it a potential candidate for anticancer therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2S/c1-12-17(29-13(2)20-12)19(27)25-9-7-24(8-10-25)16-6-5-15-21-22-18(26(15)23-16)14-4-3-11-28-14/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVOQPHDCKSJNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

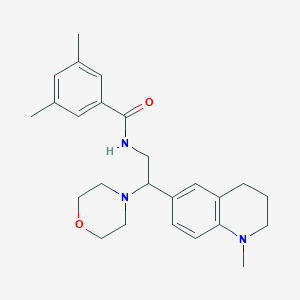

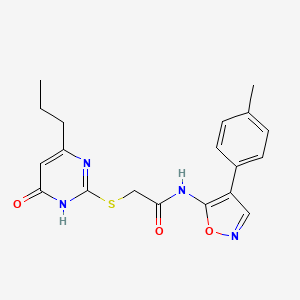

![benzo[b]thiophen-2-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2389776.png)

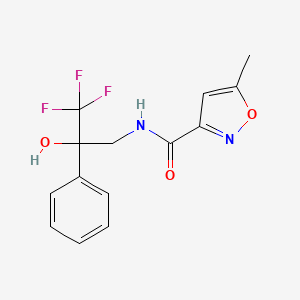

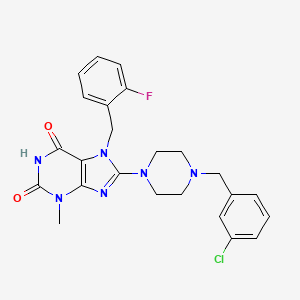

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

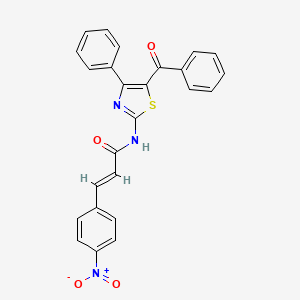

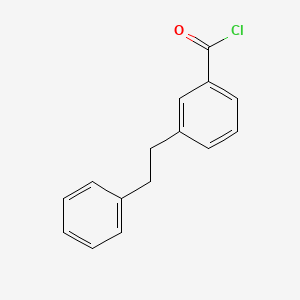

![2-(Tert-butyl)-7-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2389785.png)

![N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2389791.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)